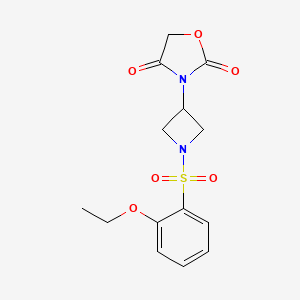

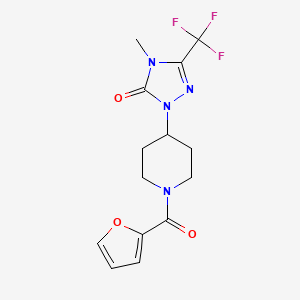

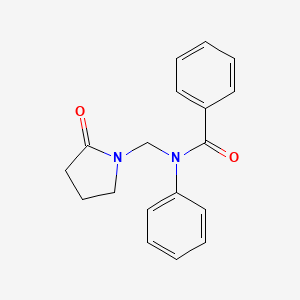

1-Benzyl-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as BF-168, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. BF-168 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.

科学的研究の応用

Asymmetric Synthesis

A novel method for the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, which could be related to the chemical , has been developed. This synthesis involves diastereoselective additions and can lead to enantiomerically pure dihydroisoquinolines, highlighting its potential in creating specific chiral compounds (Wünsch & Nerdinger, 1999).

Organocatalytic Reactions

The first catalytic asymmetric Mukaiyama–Mannich reaction of fluorinated silyl enol ethers and ketimines, which might involve similar compounds, has been accomplished. This process leads to the creation of benzosultam based Cα-tetrasubstituted α-amino acid derivatives, indicating its significance in synthesizing complex organic molecules (Jin‐Sheng Yu & Jian Zhou, 2016).

Biological Evaluation of Derivatives

Novel urea and bis-urea derivatives, which might include similar compounds, have been synthesized and evaluated for biological activities, particularly against cancer cell lines. Some derivatives showed potent antiproliferative effects, suggesting potential applications in cancer therapy (Perković et al., 2016).

Fluorescence-Based Detection

A two-photon fluorescent probe was constructed for detecting DTT, a widely used reducing agent. This probe, which might be structurally related to the chemical , demonstrated fast response and high selectivity, indicating its utility in biological, biochemical, and biomedical fields (Tong-Yan Sun et al., 2018).

Heterocycle Formation

Research involving the reaction of tethered, tertiary sulfonamides with thermally generated benzynes could be relevant. This process forms saturated heterocycles like tetrahydroquinolines, which are structurally related to the chemical , and could be significant in the synthesis of diverse organic compounds (Yuanxiang Wang et al., 2018).

Molecular Device Construction

A study on the photoisomerization of certain stilbene derivatives in the presence of urea-linked cyclodextrin could be relevant. This research demonstrates the potential of such compounds in the construction of molecular devices, where they can function through photoisomerization (J. Lock et al., 2004).

特性

IUPAC Name |

1-benzyl-3-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3S/c24-19-9-12-21(13-10-19)31(29,30)27-14-4-7-18-8-11-20(15-22(18)27)26-23(28)25-16-17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAQFCDHLJQBDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2432325.png)

![2-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2432327.png)

![N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432328.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate](/img/structure/B2432342.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2432343.png)